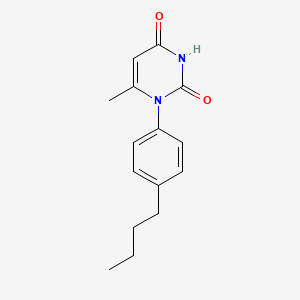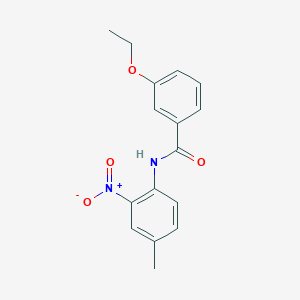
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, also known as BM212, is a pyrimidinedione derivative that has been extensively studied for its potential application in the field of medicine. BM212 has shown promising results in various scientific research studies, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been suggested that 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione may exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and viral strains. 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to induce apoptosis in cancer cells. Additionally, 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments. It is easy to synthesize and has shown promising results in various scientific research studies. However, one of the limitations of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione. One possible direction is to study the potential use of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study the potential use of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione and its potential side effects.
Synthesemethoden
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-butylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to obtain 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in high yield.
Wissenschaftliche Forschungsanwendungen
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential application in various scientific research studies. It has been shown to have antimicrobial, antiviral, and anticancer properties. 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-5-12-6-8-13(9-7-12)17-11(2)10-14(18)16-15(17)19/h6-10H,3-5H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRDBOJGNADJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5162078.png)
![1-[(1-{[6-(methylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162090.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5162091.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)pyrrolidine](/img/structure/B5162100.png)
![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5162108.png)
![1-cyclohexyl-2-(2,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5162109.png)

![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)

![1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5162120.png)

![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)